molecular formula C15H14O2 B3420176 3-(3,5-dimethylphenyl)benzoic Acid CAS No. 177734-84-8

3-(3,5-dimethylphenyl)benzoic Acid

Cat. No. B3420176
CAS RN: 177734-84-8
M. Wt: 226.27 g/mol
InChI Key: PDMBLHWIZAYFNX-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)benzoic Acid is an organic compound that consists of a carboxyl group attached to a benzene ring . It is a crystalline, colorless solid under normal conditions . The term ‘benzoate’ refers to the esters and salts of this compound .


Synthesis Analysis

The synthesis of 3-(3,5-dimethylphenyl)benzoic Acid can involve various methods. For instance, one method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the reaction of benzoic acid with different reagents . The specific synthesis process can vary depending on the desired properties and applications of the compound .


Molecular Structure Analysis

The molecular structure of 3-(3,5-dimethylphenyl)benzoic Acid consists of a benzene ring to which a carboxyl functional group is linked . The molecule consists of 7 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions of 3-(3,5-dimethylphenyl)benzoic Acid can occur at the carboxyl group or even at the aromatic ring . For instance, it can react with OH, NO3, and SO4 radicals in the atmosphere . The specific reactions and their mechanisms can vary depending on the conditions and the presence of other substances .


Physical And Chemical Properties Analysis

3-(3,5-dimethylphenyl)benzoic Acid is a crystalline, colorless solid . It has a faintly pleasant odor due to the presence of the aromatic ring . Its density reduces to 1.075 grams per cubic centimeter at a temperature of 130 °C . It is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)benzoic Acid can depend on its specific applications. For instance, as an antimicrobial food additive, it is conjugated to GLYCINE in the liver and excreted as hippuric acid . It also has the ability to bind amino acids, leading to a decrease in ammonia levels .

properties

IUPAC Name

3-(3,5-dimethylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-6-11(2)8-14(7-10)12-4-3-5-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMBLHWIZAYFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

177734-84-8
Record name 3′,5′-Dimethyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177734-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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